molecular formula C9H13BrN2O2S B8149224 N-(1-(5-bromopyridin-3-yl)ethyl)ethanesulfonamide

N-(1-(5-bromopyridin-3-yl)ethyl)ethanesulfonamide

Cat. No. B8149224
M. Wt: 293.18 g/mol
InChI Key: YULUKUNOCQYTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181272B2

Procedure details

To a vial is added 5-bromonicotinaldehyde (300 mg, 1.61 mmol) and ethanesulfonamide (220 mg, 2.02 mmol) in 6 ml of toluene, followed by the addition of titanium(IV) isopropoxide (1 ml, 3.23 mmol). The reaction mixture is stirred at 120° C. for 6 hours. The reaction mixture is concentrated. The residue is dissolved in 5 ml of THF and is cooled to −40° C., methylmagnesium bromide, 3M in ether (1.6 ml, 4.84 mmol) is added dropwise. The reaction mixture is warm up and stirred at room temperature for 18 hours. The reaction mixture is diluted with EtOAc, washed with saturated NH4Cl, (aq.) brine, dried over anhydrous Na2SO4, filtered and concentrated to give the crude product. Purification by the flash column chromatography affords 130 mg of ethanesulfonic acid [1-(5-bromo-pyridin-3-yl)-ethyl]-amide.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:9]=1)[CH:7]=O.[CH2:10]([S:12]([NH2:15])(=[O:14])=[O:13])[CH3:11].[CH3:16][Mg]Br.CCOCC>C1(C)C=CC=CC=1.CCOC(C)=O.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:1][C:2]1[CH:9]=[C:6]([CH:7]([NH:15][S:12]([CH2:10][CH3:11])(=[O:14])=[O:13])[CH3:16])[CH:5]=[N:4][CH:3]=1 |f:6.7.8.9.10|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C=NC=C(C=O)C1
Name
Quantity
220 mg
Type
reactant
Smiles
C(C)S(=O)(=O)N
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
1.6 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
1 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 120° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 5 ml of THF
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to −40° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is warm up
STIRRING
Type
STIRRING
Details
stirred at room temperature for 18 hours
Duration
18 h
WASH
Type
WASH
Details
washed with saturated NH4Cl, (aq.) brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Purification by the flash column chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C(C)NS(=O)(=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.